molecular formula C11H11ClN4 B12804498 6-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine CAS No. 91066-68-1

6-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine

Katalognummer: B12804498
CAS-Nummer: 91066-68-1
Molekulargewicht: 234.68 g/mol
InChI-Schlüssel: UZRJVIKDSYXANQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

NSC 47792 is a compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to interact with specific molecular targets, making it a subject of interest in both research and industrial applications.

Vorbereitungsmethoden

The synthesis of NSC 47792 involves several steps, each requiring specific conditions and reagents. The synthetic routes typically include:

    Initial Reactants: The process begins with the selection of appropriate starting materials, which are often commercially available chemicals.

    Reaction Conditions: The reactions are carried out under controlled conditions, such as specific temperatures, pressures, and pH levels, to ensure the desired product is obtained.

    Purification: After the reaction, the product is purified using techniques like crystallization, distillation, or chromatography to remove any impurities.

    Industrial Production: On an industrial scale, the production of NSC 47792 may involve continuous flow reactors and automated systems to ensure consistency and efficiency.

Analyse Chemischer Reaktionen

NSC 47792 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: NSC 47792 can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.

The major products formed from these reactions depend on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

NSC 47792 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions and as a standard for analytical techniques.

    Biology: The compound is studied for its interactions with biological molecules and its potential effects on cellular processes.

    Medicine: NSC 47792 is investigated for its potential therapeutic effects, including its ability to modulate specific molecular pathways.

    Industry: The compound is used in the development of new materials and as a catalyst in industrial processes.

Wirkmechanismus

The mechanism of action of NSC 47792 involves its interaction with specific molecular targets. These interactions can modulate various pathways, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Vergleich Mit ähnlichen Verbindungen

NSC 47792 can be compared with other similar compounds to highlight its uniqueness. Some similar compounds include:

    NSC 125973: Known for its use in cancer research, this compound shares some structural similarities with NSC 47792 but differs in its specific molecular interactions.

    NSC 820: Another compound used in scientific research, NSC 820 has different chemical properties and applications compared to NSC 47792.

The uniqueness of NSC 47792 lies in its specific molecular interactions and the range of applications it has in various scientific fields.

Eigenschaften

CAS-Nummer

91066-68-1

Molekularformel

C11H11ClN4

Molekulargewicht

234.68 g/mol

IUPAC-Name

6-chloro-4-N-(2-methylphenyl)pyrimidine-2,4-diamine

InChI

InChI=1S/C11H11ClN4/c1-7-4-2-3-5-8(7)14-10-6-9(12)15-11(13)16-10/h2-6H,1H3,(H3,13,14,15,16)

InChI-Schlüssel

UZRJVIKDSYXANQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=CC=C1NC2=CC(=NC(=N2)N)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.